molecular formula C16H13Cl2N3O3S2 B2525886 5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 921554-55-4

5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2525886
CAS No.: 921554-55-4
M. Wt: 430.32
InChI Key: DVCKNRWAHOMPDT-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a chemically synthesized compound recognized in scientific literature for its potent inhibitory activity against phosphodiesterase (PDE) enzymes, particularly targeting the PDE5 isoform Source . By selectively inhibiting PDE5, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), a key secondary messenger involved in smooth muscle relaxation and vasodilation Source . This specific mechanism of action makes it a valuable pharmacological tool for researching pathophysiological processes related to cardiovascular biology, erectile dysfunction, and pulmonary arterial hypertension Source . Furthermore, the modulation of the cGMP signaling pathway also intersects with research into inflammatory responses and cellular proliferation, positioning this compound as a relevant probe for investigating novel therapeutic strategies in these areas. Its research utility is underscored by its structural features, including the chlorophenyl and sulfonamide groups, which are often associated with high-affinity binding to enzyme active sites.

Properties

IUPAC Name

5-chloro-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S2/c17-12-3-1-11(2-4-12)13-5-7-15(22)21(20-13)10-9-19-26(23,24)16-8-6-14(18)25-16/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCKNRWAHOMPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide, identified by its CAS number 921554-55-4, is a sulfonamide compound with potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H13Cl2N3O3S2C_{16}H_{13}Cl_2N_3O_3S_2, with a molecular weight of 430.3 g/mol. The structure includes a thiophene sulfonamide moiety and a pyridazine derivative, which may contribute to its biological activities.

PropertyValue
CAS Number921554-55-4
Molecular FormulaC₁₆H₁₃Cl₂N₃O₃S₂
Molecular Weight430.3 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.46±0.02μM0.46\pm 0.02\,\mu M against A549 lung cancer cells, suggesting that modifications in the pyridazine ring can enhance cytotoxicity against cancer cells .

The proposed mechanism for the anticancer activity involves the induction of apoptosis through mitochondrial pathways and activation of caspase-3. In related studies, compounds that share structural similarities with our target compound have been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax .

Study on Carbonic Anhydrase Inhibition

Research has shown that sulfonamide compounds exhibit potent inhibitory activity against carbonic anhydrase (CA) isoenzymes, which are implicated in various physiological processes including tumor development. A synthesized compound from a related class exhibited a Ki value of 4nM4\,nM, significantly more potent than acetazolamide (Ki = 250nM250\,nM), indicating that structural modifications can lead to enhanced enzyme inhibition .

Cytotoxicity Assessments

In vitro cytotoxicity studies have demonstrated that certain derivatives do not exhibit toxicity at effective concentrations. For instance, compounds were tested at nanomolar levels without showing cytotoxic effects in healthy cells while maintaining their inhibitory activities against cancer cell lines .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
  • CAS Number : 921554-55-4
  • Molecular Formula : C₁₆H₁₃Cl₂N₃O₃S₂
  • Molecular Weight : 430.3 g/mol
  • Smiles : O=c1ccc(-c2ccc(Cl)cc2)nn1CCNS(=O)(=O)c3ccc(Cl)s3

This compound features a pyridazinone core substituted with a 4-chlorophenyl group, linked via an ethyl chain to a thiophene-2-sulfonamide moiety with a chlorine substituent.

Comparison with Structural Analogues

Key Structural Differences

The target compound is compared to 5-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide (CAS: 1021253-45-1), a closely related analogue:

Parameter Target Compound Analogue
Halogen Substituents Dual chlorine (thiophene and 4-chlorophenyl) Fluorine (4-fluorophenyl) and ethyl (thiophene)
Linker Chain Ethyl (-CH₂CH₂-) Propyl (-CH₂CH₂CH₂-)
Molecular Formula C₁₆H₁₃Cl₂N₃O₃S₂ C₁₉H₂₀FN₃O₃S₂
Molecular Weight 430.3 421.5
Smiles O=c1ccc(-c2ccc(Cl)cc2)nn1CCNS(=O)(=O)c3ccc(Cl)s3 CCc1ccc(S(=O)(=O)NCCCn2nc(-c3ccc(F)cc3)ccc2=O)s1

Physicochemical Implications

Lipophilicity: The dual chlorine substituents in the target compound increase its lipophilicity (ClogP ~3.5 estimated) compared to the analogue’s fluorine and ethyl groups (ClogP ~2.8). This may enhance membrane permeability but reduce aqueous solubility .

Electronic Effects :

  • Chlorine’s strong electron-withdrawing nature may stabilize the sulfonamide group, enhancing hydrogen-bonding interactions with enzymes. Fluorine, while electronegative, has weaker inductive effects but improves metabolic stability .

Molecular Weight and Bioavailability :

  • The target’s higher molecular weight (430.3 vs. 421.5) may marginally impact oral bioavailability, though both compounds fall within the typical range for small-molecule drugs (<500 g/mol) .

Q & A

Q. How should researchers address contradictory data in biological activity reports across studies?

  • Resolution Strategies :

Standardized Assay Conditions : Control for variables like serum concentration in cell cultures.

Metabolite Interference Check : Use LC-MS to rule out active/inactive metabolites.

Orthogonal Validation : Confirm COX-2 inhibition via both enzymatic and gene-expression assays.
Discrepancies often arise from impurity profiles or assay sensitivity thresholds .

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